REACTION_SMILES
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[Br-:15].[C:18]([O-:19])(=[O:20])[O-:21].[CH2:1]([CH3:2])[C:3]1([CH3:14])[NH:4][C:5]([CH3:11])([CH2:12][CH3:13])[CH2:6][C:7]([CH2:9][CH3:10])=[N:8]1.[CH3:24][OH:25].[ClH:17].[K+:22].[K+:23].[NH4+:16]>>[CH2:1]([CH3:2])[C:3]1([CH3:14])[NH:4][C:5]([CH3:11])([CH2:12][CH3:13])[CH2:6][C:7](=[O:19])[CH:9]1[CH3:10]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC1=NC(C)(CC)NC(C)(CC)C1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCC1(C)CC(=O)C(C)C(C)(CC)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |